molecular formula C23H24ClN5O2S B2815659 2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide CAS No. 1111176-31-8

2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide

カタログ番号: B2815659
CAS番号: 1111176-31-8
分子量: 469.99
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic triazolquinazolinone derivative with a thioacetamide side chain. Its structure combines a chloro-substituted triazoloquinazolinone core linked via a thioether bond to an N-(2,4-dimethylphenyl)acetamide group. Notably, the isobutyl and chloro substituents likely enhance lipophilicity and binding affinity, while the thioacetamide moiety may contribute to redox modulation or covalent interactions with biological targets. However, its triazolquinazolinone scaffold is structurally analogous to compounds studied in ferroptosis induction and cytotoxic applications .

特性

IUPAC Name

2-[[8-chloro-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-13(2)11-28-21(31)17-7-6-16(24)10-19(17)29-22(28)26-27-23(29)32-12-20(30)25-18-8-5-14(3)9-15(18)4/h5-10,13H,11-12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQMGBQKWPMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)Cl)C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS Number: 1105242-59-8) is a member of the quinazoline class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula for this compound is C23H22ClN5O3SC_{23}H_{22}ClN_{5}O_{3}S, with a molecular weight of 484.0 g/mol. The structure includes a chloro group, an isobutyl side chain, and a thioacetamide moiety, which are pivotal for its biological interactions.

Anticancer Activity

Recent studies have indicated that similar quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). These studies often report IC50 values in the micromolar range, indicating effective inhibition of cell proliferation without significant toxicity to normal cells .

Cell LineIC50 (µM)Reference
MCF-710
HCT-11615
PC-312

The mechanism by which quinazoline derivatives exert their anticancer effects typically involves the inhibition of specific kinases. For example, related compounds have been shown to inhibit DYRK1A kinase with nanomolar affinity, which plays a critical role in cell cycle regulation and apoptosis . The interaction with protein kinases may lead to disruption in signaling pathways essential for tumor growth and survival.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have been explored for their antimicrobial activity . Some studies have reported that compounds with similar structural features exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • Anticancer Efficacy : A study investigating the effects of various quinazoline derivatives found that those containing thioacetamide groups displayed enhanced cytotoxicity against MCF-7 cells compared to their non-thio analogs. This suggests that the thio group may play a crucial role in increasing biological activity through enhanced cellular uptake or interaction with target proteins .
  • Antimicrobial Testing : Another research focused on the antimicrobial properties of thiazole-fused quinazolines found that these compounds exhibited selective activity against Gram-positive bacteria while showing minimal toxicity against human cell lines. This is particularly relevant for developing targeted therapies with reduced side effects .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds with similar triazoloquinazoline structures exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound under discussion may share these properties due to the presence of the quinazoline moiety, which is known for its anticancer effects.

Case Study: In Vitro Antitumor Effects
A study conducted on a series of triazoloquinazoline derivatives demonstrated that modifications at the 8-position significantly enhanced cytotoxicity against various cancer cell lines. The compound may exhibit similar activity based on its structural analogies.

Pharmacological Applications

Anti-inflammatory Properties
The compound's thioacetamide group is hypothesized to contribute to anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study: Animal Model of Inflammation
In a controlled study involving rats with induced paw edema, administration of related thio-containing compounds resulted in a significant reduction in swelling compared to control groups. This suggests potential therapeutic applications for inflammatory diseases.

Neuropharmacology

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of compounds containing triazole and quinazoline frameworks. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neurons from oxidative stress.

Case Study: Neuroprotection Against Excitotoxicity
In vitro studies have demonstrated that certain triazoloquinazolines can protect neuronal cells from glutamate-induced excitotoxicity. The compound's structure suggests it may similarly interact with NMDA receptors or other neuroprotective pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural FeatureActivityReference
Quinazoline coreAnticancer
Thio groupAnti-inflammatory
Substituents on phenyl ringModulation of receptor activity

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the triazolquinazolinone family, which shares a fused triazole-quinazoline core. Key analogues include:

Compound Substituents Reported Activity Key Differences
Erastin derivatives Styrylquinazolinone Ferroptosis induction in cancer cells Lacks thioacetamide side chain; targets VDAC2/3
Lapatinib Quinazoline with aniline groups EGFR/HER2 tyrosine kinase inhibition No triazole ring; distinct mechanism
CX-5461 Triazoloquinazolinone RNA polymerase I inhibitor Lacks chloro and thioether groups
Target Compound 8-Cl, isobutyl, thioacetamide Unknown (hypothesized ferroptosis induction) Unique thioether linkage and acetamide substitution

Pharmacological Insights from Analogues

Ferroptosis Induction: Erastin-like triazolquinazolinones trigger ferroptosis by inhibiting system Xc⁻ or binding voltage-dependent anion channels (VDACs).

Selectivity: OSCC (oral squamous cell carcinoma) cells exhibit higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window for triazolquinazolinones. The target compound’s isobutyl group may improve membrane penetration, increasing selectivity for malignant tissues .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The compound is synthesized via multi-step reactions, typically involving:

  • Precursor preparation : Cyclization of hydrazine derivatives with carbonyl-containing intermediates (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) to form the triazoloquinazoline core .
  • Thioether linkage : Reaction of the triazoloquinazoline intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Final coupling with substituted anilines (e.g., 2,4-dimethylaniline) using coupling agents like EDCI or DCC . Critical parameters : Solvent choice (DMF or ethanol), temperature (reflux conditions), and catalyst selection (e.g., benzyltributylammonium bromide for phase-transfer reactions) .

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of spectroscopic and analytical techniques is required:

  • NMR spectroscopy :
  • ¹H NMR : Look for characteristic peaks:
  • δ 1.2–1.4 ppm (isobutyl methyl groups).
  • δ 7.0–8.5 ppm (aromatic protons from quinazoline and phenylacetamide groups).
  • δ 3.5–4.5 ppm (thioether –SCH₂– and acetamide –NH– protons) .
  • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and triazole/quinazoline carbons .
    • IR spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .
    • Mass spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization using Design of Experiments (DoE) is recommended:

VariableRange TestedOptimal ConditionImpact on Yield
SolventDMF, DMSO, EthanolDMFHigher solubility of intermediates
Temperature60–120°C80°CBalances reaction rate and side-product formation
CatalystCuI, BTABBTAB (benzyltributylammonium bromide)Enhances thioether bond formation
Reaction Time6–24 hrs12 hrsMaximizes conversion without degradation
Methodology : Use response surface modeling (RSM) to identify interactions between variables .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected peaks in NMR) can arise from:

  • Impurities : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
  • Tautomerism : The triazoloquinazoline core may exhibit keto-enol tautomerism, leading to split peaks. Confirm via 2D NMR (COSY, HSQC) .
  • Dynamic effects : Variable-temperature NMR to detect conformational changes .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies require:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing isobutyl with cyclopropyl or altering the arylacetamide moiety) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays.
  • Computational modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding interactions . Example : Fluorine substitution at the phenyl ring improves lipophilicity and target affinity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。